molecular formula C20H16BrN7O3 B11388638 10-(4-bromophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

10-(4-bromophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B11388638
M. Wt: 482.3 g/mol
InChI Key: QQCULXLLKJWSTH-UHFFFAOYSA-N
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Description

The compound 10-(4-bromophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic molecule characterized by its unique structure, which includes multiple aromatic rings, a bromine atom, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-bromophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one typically involves multiple steps, starting from simpler precursors. The key steps may include:

    Formation of the heptazatricyclo structure: This can be achieved through a series of cyclization reactions involving nitrogen-containing precursors.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using a brominating agent such as bromine or N-bromosuccinimide (NBS).

    Attachment of the ethoxy-hydroxyphenyl group: This can be done through an etherification reaction, where an ethoxy group is introduced to a hydroxyphenyl precursor.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification processes: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

10-(4-bromophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of phenyl derivatives

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

10-(4-bromophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one: has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and functional groups.

    Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.

    Biological Studies: Investigating its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 10-(4-bromophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

10-(4-bromophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one: can be compared with other similar compounds, such as:

    10-(4-chlorophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one: Similar structure but with a chlorine atom instead of bromine.

    10-(4-methylphenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one: Similar structure but with a methyl group instead of bromine.

The uniqueness of This compound lies in its specific combination of functional groups and the presence of a bromine atom, which can influence its reactivity and interactions.

Properties

Molecular Formula

C20H16BrN7O3

Molecular Weight

482.3 g/mol

IUPAC Name

10-(4-bromophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C20H16BrN7O3/c1-2-31-14-9-11(5-8-13(14)29)18-15-16(10-3-6-12(21)7-4-10)23-24-19(30)17(15)22-20-25-26-27-28(18)20/h3-9,18,29H,2H2,1H3,(H,24,30)(H,22,25,27)

InChI Key

QQCULXLLKJWSTH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)NN=C3C4=CC=C(C=C4)Br)NC5=NN=NN25)O

Origin of Product

United States

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